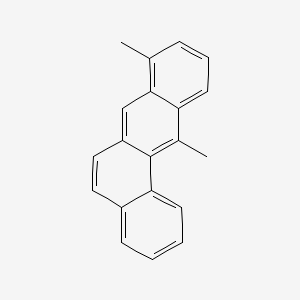
Benz(a)anthracene, 8,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benz(a)anthracene, 8,12-dimethyl- typically involves multi-step organic reactions. One common method is the cyclotrimerization of alkynes catalyzed by a cobalt/zinc reagent . This method allows for the formation of the polycyclic aromatic structure with specific substitutions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Benz(a)anthracene, 8,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benz(a)anthracene, 8,12-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research on its biological effects, including its role as a potential carcinogen, is ongoing.
Medicine: Studies investigate its interactions with biological systems and its potential therapeutic applications.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 8,12-dimethyl- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis . The compound’s metabolic activation in the body leads to the formation of reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Comparison with Similar Compounds
Benz(a)anthracene, 8,12-dimethyl- can be compared with other similar polycyclic aromatic hydrocarbons, such as:
Benz(a)anthracene: The parent compound without methyl substitutions.
7,12-Dimethylbenz(a)anthracene: Another dimethyl derivative with methyl groups at different positions.
Benzo(a)pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
The uniqueness of Benz(a)anthracene, 8,12-dimethyl- lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions .
Properties
CAS No. |
20627-31-0 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
8,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-14(2)20-16(12-19(13)17)11-10-15-7-3-4-8-18(15)20/h3-12H,1-2H3 |
InChI Key |
FBIFSZUQMIZITB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















